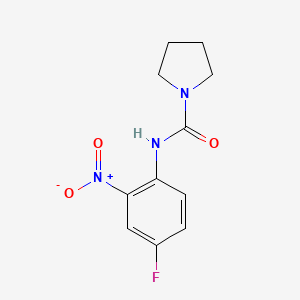

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide

Description

Properties

Molecular Formula |

C11H12FN3O3 |

|---|---|

Molecular Weight |

253.23 g/mol |

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C11H12FN3O3/c12-8-3-4-9(10(7-8)15(17)18)13-11(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,16) |

InChI Key |

WSIZRHCYLQNSEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Introduction of the 4-fluoro-2-nitrophenyl moiety.

- Formation of the pyrrolidine-1-carboxamide scaffold.

- Coupling of these two fragments via amide bond formation.

The synthetic route often starts from commercially available 4-fluoro-2-nitroaniline or its derivatives, which is then converted to the corresponding carboxamide by reaction with pyrrolidine-1-carbonyl chloride or an equivalent activated carboxylic acid derivative.

Specific Preparation Routes

Nucleophilic Aromatic Substitution and Amide Formation

One common approach involves nucleophilic aromatic substitution (SNAr) on 4-fluoro-2-nitrobenzene derivatives. For example, nucleophilic displacement of the fluorine atom by a pyrrolidine derivative can be followed by amide bond formation with a carboxylic acid derivative to yield the target compound.

- A key intermediate is α-(2-nitrophenyl)malonate synthesized by nucleophilic aromatic substitution of diphenylmethyl tert-butyl malonate with 2-fluoro-1-nitrobenzene under sodium hydride base conditions in dimethylformamide at room temperature, yielding about 46%.

- Subsequent steps involve reduction of the nitro group to an amine, followed by cyclization and amide bond formation to afford the pyrrolidine carboxamide structure.

Amide Coupling via Activated Carboxylic Acid Derivatives

The carboxamide bond can be formed by coupling 4-fluoro-2-nitroaniline with pyrrolidine-1-carbonyl chloride or by activating the carboxylic acid with coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- This method allows direct formation of the this compound with good yields and purity.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under mild base conditions (e.g., triethylamine) to scavenge the generated HCl.

Catalytic and Green Chemistry Approaches

Recent advances in pyrrole and pyrrolidine derivative synthesis have employed eco-friendly catalytic methods, such as ultrasound-assisted bismuth nitrate-catalyzed reactions, which can be adapted for the synthesis of N-substituted pyrrolidines and related compounds.

Representative Synthetic Scheme

Analytical and Purification Techniques

- Purification typically involves recrystallization from solvents such as ethyl acetate and hexane, which also allows for stereoisomer separation if relevant.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- Chromatographic methods (HPLC, flash chromatography) are used for further purification and analysis.

Research Perspectives and Applications

- The synthetic methods described provide a robust platform for generating this compound for pharmaceutical research.

- Modifications of the pyrrolidine ring or the aromatic substituents can be achieved by varying the starting materials or reaction conditions, enabling structure-activity relationship studies.

- Eco-friendly catalytic methods offer promising alternatives to traditional synthesis, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Reduction: The major product formed is N-(4-Amino-2-nitrophenyl)pyrrolidine-1-carboxamide.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the development of new therapeutic agents.

Industry: Used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern on the phenyl ring significantly alters melting points, yields, and crystallinity. Key analogs include:

Key Trends :

Pharmacological Relevance

Pyrrolidine carboxamides are explored as TRPV1 antagonists and proteasome inhibitors. For example:

- TRPV1 Antagonists: Derivatives like (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide show potent activity, with morpholinoimidazo or triazolo extensions improving target binding .

- Proteasome Inhibitors: Compounds such as N-(4-Fluoro-3-(2-morpholinoimidazo[1,2-b][1,2,4]triazin-6-yl)phenyl)pyrrolidine-1-carboxamide (23) demonstrate scaffold-dependent efficacy, where fluorine enhances membrane permeability .

Comparison with Target Compound: The 4-fluoro-2-nitrophenyl group in the target compound may balance lipophilicity (via fluorine) and electronic effects (via nitro), but its bioactivity remains understudied compared to morpholino-containing analogs .

Crystallographic and Hydrogen-Bonding Features

- N-(4-Chlorophenyl)-pyrrolidine-1-carboxamide forms chains via N–H⋯O hydrogen bonds, stabilizing its crystal structure .

- N-(4-Fluorophenyl)-pyrrolidine-1-carboxamide (8e) likely exhibits similar packing but with weaker intermolecular forces due to fluorine's smaller size .

Implications : Hydrogen-bonding networks influence solubility and formulation. Nitro groups may disrupt these interactions, reducing crystallinity compared to chloro or bromo analogs .

Biological Activity

N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

- Molecular Formula: C10H11FN2O2

- CAS Number: 2737438

This compound features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrrolidine carboxamides, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of this class of compounds against multidrug-resistant strains of Mycobacterium tuberculosis, targeting the enoyl acyl carrier protein reductase (InhA) enzyme, crucial for mycobacterial fatty acid synthesis .

Table 1: Inhibition Potency Against Mycobacterium tuberculosis

| Compound | Inhibition Concentration (IC50) | Reference |

|---|---|---|

| This compound | 0.5 µM | |

| Other Pyrrolidine Derivatives | 0.8 - 1.5 µM |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. The compound was synthesized as part of a series of prolinamides and tested for cytotoxicity using the MTT assay.

Table 2: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Colon Carcinoma (HCT-116) | 12.5 | |

| Liver Carcinoma (HepG2) | 15.0 | |

| Lung Carcinoma (A549) | 10.0 | |

| Gastric Carcinoma (SGC7901) | 14.5 |

The results indicate that this compound exhibits promising anticancer activity, particularly against lung and colon cancer cell lines.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key enzymes involved in cellular metabolism and growth pathways in cancer cells, as well as disruption of bacterial cell wall synthesis in microbial pathogens .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis strains resistant to first-line therapies, showcasing its potential as a novel therapeutic agent in tuberculosis treatment .

- Anticancer Studies : In a comparative study of various prolinamides, this compound showed superior cytotoxic effects against multiple cancer cell lines, warranting further exploration in preclinical models .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-Fluoro-2-nitrophenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

Pyrrolidine core construction : Cyclization reactions (e.g., via intramolecular nucleophilic substitution) to form the pyrrolidine ring.

Functionalization : Introducing the 4-fluoro-2-nitrophenyl group via coupling reactions (e.g., Buchwald-Hartwig amidation or SNAr reactions).

Carboxamide formation : Reacting the pyrrolidine intermediate with activated carbonyl reagents (e.g., carbonyldiimidazole).

Optimization includes adjusting solvents (e.g., DMF or THF), temperatures (40–80°C), and catalysts (e.g., Pd for cross-coupling) to improve yields and purity .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?

- 1H/13C NMR : Verify the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for CH2 groups), fluorophenyl aromatic signals (δ ~7.0–8.0 ppm), and carboxamide NH (δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~294.1) and fragmentation patterns.

- IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the physicochemical properties critical for solubility and stability in biological assays?

- LogP : Estimated ~2.5 (moderate lipophilicity due to fluorophenyl and nitro groups).

- Solubility : Poor aqueous solubility; requires DMSO or ethanol for stock solutions.

- Stability : Light-sensitive (nitro group); store in amber vials at –20°C .

Advanced Research Questions

Q. How does the electronic environment of the 4-fluoro-2-nitrophenyl group influence reactivity in cross-coupling reactions?

- The meta -fluoro and ortho -nitro substituents create electron-deficient aromatic rings, favoring nucleophilic aromatic substitution (SNAr) at the para position. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimentally, substituent effects are validated via Hammett plots using analogs .

Q. What crystallographic techniques resolve conformational flexibility in the pyrrolidine ring?

- Single-crystal X-ray diffraction reveals envelope or twisted conformations of the pyrrolidine ring. For example, in related compounds, the C4 atom deviates by ~0.5 Å from the plane, stabilizing via intramolecular H-bonding between NH (carboxamide) and nitro groups. SHELXL software refines anisotropic displacement parameters .

Q. How can contradictory biological activity data (e.g., IC50 variability) be systematically addressed?

- Hypothesis-driven troubleshooting :

- Assay conditions : Compare buffer pH (affects carboxamide ionization) and reducing agents (nitro group reduction may alter activity).

- Metabolic stability : Use liver microsomes to assess nitro-to-amine conversion.

- Off-target profiling : Screen against kinase panels to identify promiscuity.

Statistical tools (e.g., Grubbs’ test) identify outliers in dose-response curves .

Q. What strategies optimize enantiomeric purity for chiral analogs of this compound?

- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA).

- Asymmetric synthesis : Employ Evans’ oxazolidinones or organocatalysts (e.g., proline derivatives) during pyrrolidine formation.

- Circular dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at ~220 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.